molecular formula C21H16N2O4S B2910023 Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate CAS No. 922396-03-0

Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate

Cat. No.: B2910023
CAS No.: 922396-03-0
M. Wt: 392.43
InChI Key: GVQKPCMJDCMDBQ-UHFFFAOYSA-N
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Description

Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzothiazole core linked to a furan-2-ylmethyl carbamoyl group and a methyl benzoate moiety. Its structure combines aromatic and heterocyclic elements, making it a candidate for pharmacological applications, particularly in targeting protein interactions (e.g., Hsp90 inhibition) . The compound’s CAS number (2182-77-6) and synonyms, such as methyl 4-(1,3-benzothiazol-2-yl)benzoate, confirm its identity .

Properties

IUPAC Name

methyl 4-[1,3-benzothiazol-2-yl(furan-2-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-26-20(25)15-10-8-14(9-11-15)19(24)23(13-16-5-4-12-27-16)21-22-17-6-2-3-7-18(17)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQKPCMJDCMDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Comparison with Similar Compounds

Structural Analogs in Benzothiazole-Based Hsp90 Inhibitors ()

Compounds 9c–9g from are benzothiazole derivatives with variations in amine substituents (e.g., pyrrolidine, piperidine). Key comparisons:

Compound Substituent Yield (%) Rf Value Key Functional Groups
Target Compound Furan-2-ylmethyl carbamoyl, methyl benzoate N/A N/A Benzothiazole, carbamoyl, ester
9c 4-Chlorophenyl carbamoyl, pyrrolidine 80 0.03 Benzothiazole, carbamoyl, amine
9d 4-Chlorophenyl carbamoyl, pyrrolidine (R) 75 0 Benzothiazole, carbamoyl, amine
9e 4-Chlorophenyl carbamoyl, piperidinyl 94 0 Benzothiazole, carbamoyl, amine
  • Key Differences: The target compound’s furan-2-ylmethyl carbamoyl group introduces distinct electronic and steric effects compared to the 4-chlorophenyl carbamoyl in 9c–9g.

Benzimidazole and Thiazolidinone Analogs ()

  • Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (): Replaces benzothiazole with benzimidazole, a nitrogen-rich heterocycle. Synthesized via Na₂S₂O₅-mediated condensation, contrasting with thiourea-based routes for benzothiazoles .
  • Ethyl 4-[2-benzamido-4-oxothiazolidin-3-yl]benzoates (): Features a thiazolidinone core with a benzamido group. The oxo and carbamate groups increase polarity, likely reducing blood-brain barrier penetration compared to the target compound’s ester and furan groups .

Chromene and Thiazole Derivatives ()

  • Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (): Shares the furan-2-ylmethyl carbamoyl group but incorporates a chromene ring. The extended π-system in chromene may enhance UV absorption and photostability, whereas the target compound’s benzothiazole offers better thermal stability . Molecular weight: 416.4 g/mol vs. the target compound’s ~350–370 g/mol (estimated), suggesting differences in pharmacokinetics .
  • Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate () :

    • Contains a vinylbenzene group, introducing conformational rigidity. The 75% synthesis yield and NMR data (δ 8.13 ppm for aromatic protons) indicate similar purity to benzothiazole derivatives but distinct electronic environments due to the alkene .

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